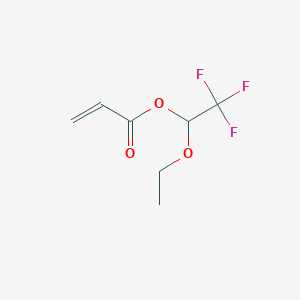
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds known for their diverse biological activities Xanthones are characterized by a dibenzo-γ-pyrone framework, which consists of two benzene rings connected by a central pyrone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of appropriately substituted salicylic acids with phenol derivatives. One common method includes the use of salicylic acid derivatives and phenol derivatives under acidic conditions, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of laboratory-scale synthetic routes. This includes the use of catalysts such as zinc chloride or phosphoryl chloride to enhance yield and reduce reaction times . Microwave-assisted synthesis has also been explored to improve efficiency .
化学反応の分析
Types of Reactions
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthone derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways.
類似化合物との比較
Similar Compounds
1,3,6-Trihydroxy-2,7-dimethoxy-9H-xanthen-9-one: Similar structure but different substitution pattern.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different hydroxyl and methoxy substitutions.
Uniqueness
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
特性
CAS番号 |
116368-97-9 |
|---|---|
分子式 |
C15H12O7 |
分子量 |
304.25 g/mol |
IUPAC名 |
1,3,8-trihydroxy-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O7/c1-20-6-3-7(16)11-9(4-6)22-10-5-8(17)15(21-2)14(19)12(10)13(11)18/h3-5,16-17,19H,1-2H3 |
InChIキー |
WWLABYIROBORPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


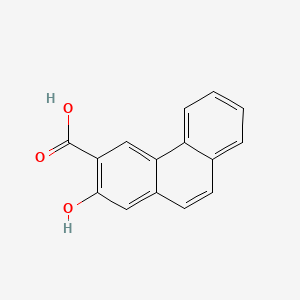

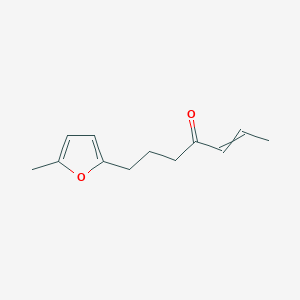
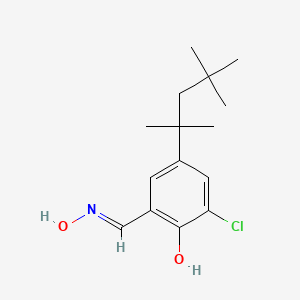

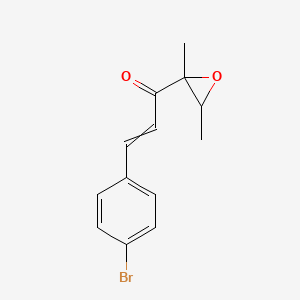
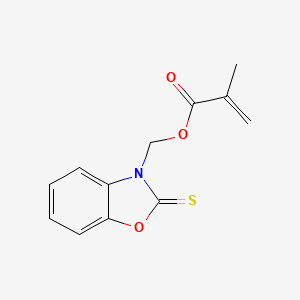
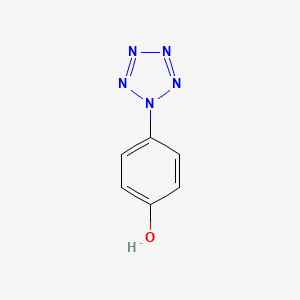
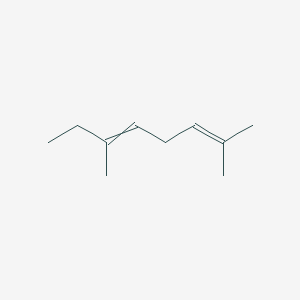
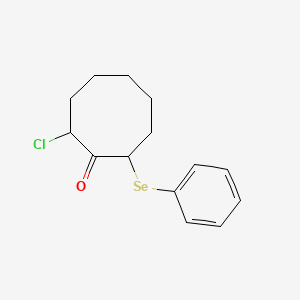
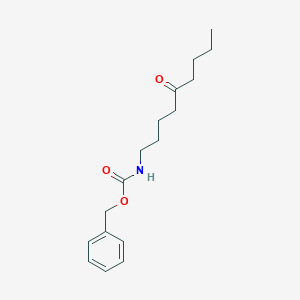

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
